molecular formula C12H15NOS B11042325 N-(1-(Thiophen-2-yl)butyl)but-2-ynamide

N-(1-(Thiophen-2-yl)butyl)but-2-ynamide

Cat. No.: B11042325
M. Wt: 221.32 g/mol
InChI Key: URDYGPSJJQCMRA-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)butyl)but-2-ynamide is a sulfur-containing heterocyclic compound featuring a thiophene ring linked to a butyl chain and a terminal alkyne-amide group. This compound is of interest in medicinal chemistry and materials science due to the reactivity of thiophene derivatives in biological systems and the tunability of alkyne-based functional groups for synthetic applications.

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

N-(1-thiophen-2-ylbutyl)but-2-ynamide

InChI

InChI=1S/C12H15NOS/c1-3-6-10(11-8-5-9-15-11)13-12(14)7-4-2/h5,8-10H,3,6H2,1-2H3,(H,13,14)

InChI Key

URDYGPSJJQCMRA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CS1)NC(=O)C#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Thiophen-2-yl)butyl)but-2-ynamide can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with but-2-ynamide under specific reaction conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide and basic conditions to generate the desired product .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-(Thiophen-2-yl)butyl)but-2-ynamide can be contextualized by comparing it to analogous thiophene derivatives, particularly those with antiproliferative, electronic, or crystallographic relevance. Below is a detailed analysis:

Electronic and Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s hybrid functional () and the Colle-Salvetti correlation-energy model (), have been critical in predicting the electronic properties of thiophene derivatives. For example:

  • The thiophene ring’s electron-rich nature facilitates charge-transfer interactions, which are amplified in sulfonamide analogs due to their electron-withdrawing groups.
  • The but-2-ynamide group in the target compound introduces a localized triple bond, increasing molecular dipole moments compared to single-bonded amides. Computational simulations using the methods in –2 could quantify these differences, aiding in rational drug design.

Crystallographic and Structural Analysis

Crystallographic tools like SHELX () and Mercury CSD () enable comparisons of molecular packing and intermolecular interactions. For instance:

  • Sulfonamide-thiophene analogs (e.g., Compound 26) exhibit hydrogen-bonding networks via sulfonamide NH and SO₂ groups, stabilizing their crystal lattices.
  • This compound’s alkyne group may promote van der Waals interactions or alkyne-π stacking, though its packing efficiency is likely inferior to hydrogen-bond-driven systems.

Physicochemical Properties

A comparison of key physicochemical parameters is hypothesized below:

Property This compound Sulfonamide Analogs (e.g., Compound 26)
LogP (Lipophilicity) Higher (due to alkyne) Lower (polar sulfonamide)
Water Solubility Moderate High
Hydrogen-Bond Acceptors 2 (amide O, thiophene S) 4–5 (sulfonamide O, heterocyclic N/S)

Key Research Findings and Implications

Structural optimization (e.g., adding sulfonamide) could enhance activity.

Synthetic Flexibility : The alkyne group offers click chemistry compatibility, a unique advantage over analogs with rigid heterocycles.

Computational Predictions : DFT frameworks (–2) suggest that electronic modifications (e.g., introducing electron-withdrawing groups) could align the target compound’s reactivity with that of its more active analogs.

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